molecular formula C10H8BrF3O2 B13006094 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid

2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13006094
M. Wt: 297.07 g/mol
InChI Key: XXUZQDZOMJFOFL-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the bromination of 3-(4-(trifluoromethyl)phenyl)propanoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Corresponding substituted derivatives.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dehalogenated products

Scientific Research Applications

2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 2-Bromo-3-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

2-bromo-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H8BrF3O2/c11-8(9(15)16)5-6-1-3-7(4-2-6)10(12,13)14/h1-4,8H,5H2,(H,15,16)

InChI Key

XXUZQDZOMJFOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Br)C(F)(F)F

Origin of Product

United States

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